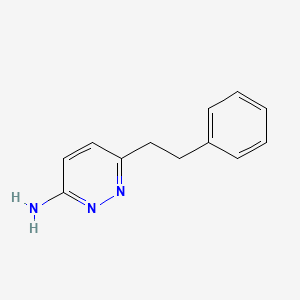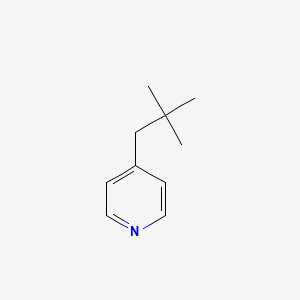
4-Neopentylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Neopentylpyridine is a chemical compound that belongs to the class of pyridine derivatives Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N The addition of a neopentyl group to the fourth position of the pyridine ring results in this compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Neopentylpyridine typically involves multiple steps. One common method starts with 4-pyridylaldehyde as the raw material. This compound reacts with a format reagent to generate 4-(2-hydroxy neopentyl) pyridine. The intermediate is then reduced to form 4-neopentyl pyridine. Further oxidation of this intermediate yields 4-neopentyl pyridine oxide, which is finally chlorinated to produce 2-chloro-4-neopentyl pyridine .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and purity. The process involves the use of easily obtainable raw materials and simple operational steps, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Neopentylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-neopentyl pyridine oxide.
Reduction: Reduction reactions can convert intermediates back to 4-neopentyl pyridine.
Substitution: The compound can undergo substitution reactions, particularly halogenation, to form derivatives like 2-chloro-4-neopentyl pyridine.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reducing Agents: Reducing agents such as sodium borohydride are used.
Chlorinating Agents: Chlorine or other chlorinating reagents are employed for halogenation.
Major Products: The major products formed from these reactions include 4-neopentyl pyridine oxide and 2-chloro-4-neopentyl pyridine .
Applications De Recherche Scientifique
4-Neopentylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Neopentylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparaison Avec Des Composés Similaires
2-Chloro-4-vinylpyrimidine: This compound undergoes similar substitution reactions and has comparable structural features.
Pyridine and Pyrrole: These are basic heterocyclic compounds with similar electronic structures and reactivity patterns.
Uniqueness: 4-Neopentylpyridine is unique due to the presence of the neopentyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C10H15N |
|---|---|
Poids moléculaire |
149.23 g/mol |
Nom IUPAC |
4-(2,2-dimethylpropyl)pyridine |
InChI |
InChI=1S/C10H15N/c1-10(2,3)8-9-4-6-11-7-5-9/h4-7H,8H2,1-3H3 |
Clé InChI |
FZTFAYKHFMWDKK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


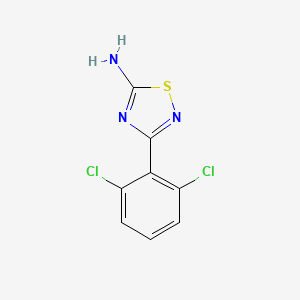
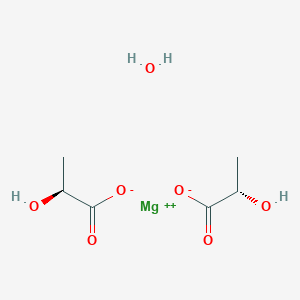
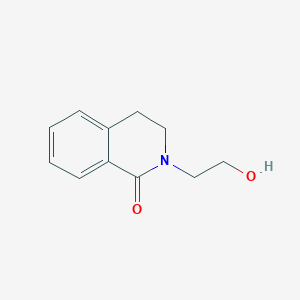
![2-(Chloromethyl)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12854439.png)
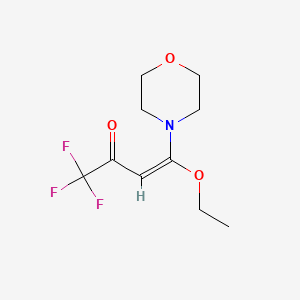
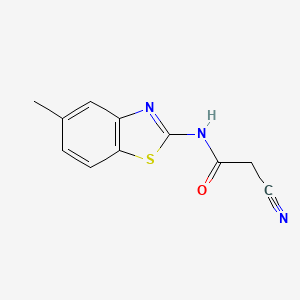
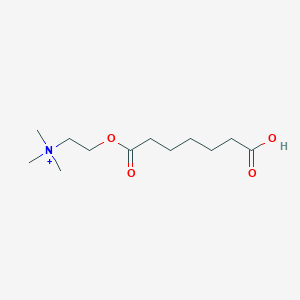
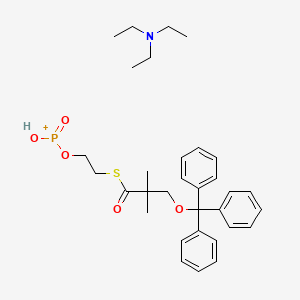
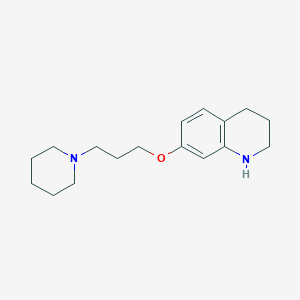

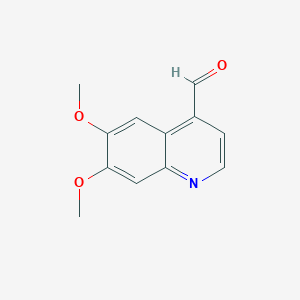
![1-(4,6-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B12854472.png)
![4-Hydrazino-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12854486.png)
